molecular formula C17H28FN5O2S B2652979 5-fluoro-N-methyl-6-(propan-2-yl)-N-[1-(pyrrolidine-1-sulfonyl)piperidin-3-yl]pyrimidin-4-amine CAS No. 2415543-12-1

5-fluoro-N-methyl-6-(propan-2-yl)-N-[1-(pyrrolidine-1-sulfonyl)piperidin-3-yl]pyrimidin-4-amine

Cat. No.: B2652979
CAS No.: 2415543-12-1
M. Wt: 385.5
InChI Key: WVUVKGUSKAWRBU-UHFFFAOYSA-N
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Description

5-fluoro-N-methyl-6-(propan-2-yl)-N-[1-(pyrrolidine-1-sulfonyl)piperidin-3-yl]pyrimidin-4-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-N-methyl-6-(propan-2-yl)-N-[1-(pyrrolidine-1-sulfonyl)piperidin-3-yl]pyrimidin-4-amine typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidine core, followed by the introduction of the fluorine atom, the methyl group, and the propan-2-yl group. The final steps involve the attachment of the pyrrolidine-1-sulfonyl and piperidin-3-yl groups.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors, precise control of reaction conditions (temperature, pressure, pH), and the use of catalysts to increase yield and efficiency. Purification steps such as crystallization, distillation, or chromatography would be employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl or propan-2-yl groups.

    Reduction: Reduction reactions could target the pyrimidine ring or the sulfonyl group.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the pyrimidine ring or the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) may be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes or as a potential therapeutic agent.

    Medicine: Potential use in drug development for treating diseases.

    Industry: Applications in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    6-fluoro-N-methylpyrimidin-4-amine: Similar structure but lacks the propan-2-yl and pyrrolidine-1-sulfonyl groups.

    N-methyl-6-(propan-2-yl)pyrimidin-4-amine: Similar structure but lacks the fluorine and pyrrolidine-1-sulfonyl groups.

    5-fluoro-N-methylpyrimidin-4-amine: Similar structure but lacks the propan-2-yl and piperidin-3-yl groups.

Uniqueness

The uniqueness of 5-fluoro-N-methyl-6-(propan-2-yl)-N-[1-(pyrrolidine-1-sulfonyl)piperidin-3-yl]pyrimidin-4-amine lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to similar compounds.

Properties

IUPAC Name

5-fluoro-N-methyl-6-propan-2-yl-N-(1-pyrrolidin-1-ylsulfonylpiperidin-3-yl)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28FN5O2S/c1-13(2)16-15(18)17(20-12-19-16)21(3)14-7-6-10-23(11-14)26(24,25)22-8-4-5-9-22/h12-14H,4-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVUVKGUSKAWRBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=NC=N1)N(C)C2CCCN(C2)S(=O)(=O)N3CCCC3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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